molecular formula C14H16O3 B1323828 trans-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid CAS No. 733740-81-3

trans-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B1323828
CAS No.: 733740-81-3
M. Wt: 232.27 g/mol
InChI Key: VWUABZLEGQFYQH-VXGBXAGGSA-N
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Description

trans-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid: is a chiral compound with the molecular formula C14H16O3 and a molecular weight of 232.28 g/mol . It is characterized by the presence of a cyclopentane ring substituted with a 4-methylbenzoyl group and a carboxylic acid group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of trans-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • trans-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid
  • trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid

Comparison:

Biological Activity

trans-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H16O3C_{14}H_{16}O_3, with a molecular weight of approximately 232.28 g/mol. The compound features a cyclopentane ring substituted with a carboxylic acid group and a 4-methylbenzoyl moiety, which contributes to its unique chemical reactivity and potential biological activity.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to diverse biological effects. Specific pathways involved may include:

  • Enzyme inhibition : The compound may inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
  • Receptor modulation : It may interact with receptors that regulate pain perception, indicating analgesic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory : Studies suggest that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Analgesic : Its interaction with pain receptors positions it as a potential candidate for pain relief therapies.
  • Antimicrobial : Preliminary data indicate possible antimicrobial properties, although further research is needed to confirm these effects.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to similar compounds to highlight its unique characteristics.

Compound NameStructure FeaturesUnique Characteristics
This compoundCyclopentane ring, carboxylic acid, 4-methylbenzoylPotential anti-inflammatory and analgesic properties
trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acidSimilar structure but different methyl positioningExhibits distinct chemical reactivity
cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acidCis configuration affecting stericsMay show different pharmacological properties

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anti-inflammatory Activity : A study demonstrated that the compound significantly reduced levels of inflammatory markers in vitro, suggesting its potential use in treating inflammatory diseases .
  • Pain Relief : In animal models, administration of the compound resulted in a notable decrease in pain responses, indicating its analgesic potential.
  • Antimicrobial Effects : Initial investigations showed that this compound exhibited inhibitory effects against certain bacterial strains, warranting further exploration into its antimicrobial properties .

Properties

IUPAC Name

(1R,2R)-2-(4-methylbenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-9-5-7-10(8-6-9)13(15)11-3-2-4-12(11)14(16)17/h5-8,11-12H,2-4H2,1H3,(H,16,17)/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUABZLEGQFYQH-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)[C@@H]2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641324
Record name (1R,2R)-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733740-81-3
Record name rel-(1R,2R)-2-(4-Methylbenzoyl)cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733740-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R)-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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